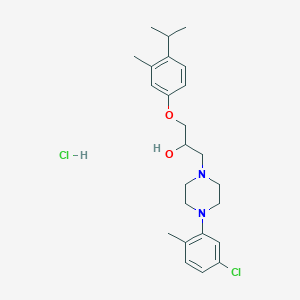
(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as NAT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. NAT is a derivative of thiazole and naphthalene, and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Antimicrobial Activity
Research on compounds similar to (Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile has shown their potential in antimicrobial and antioxidant applications. For instance, X-ray analyses of related naphthalene-based compounds revealed their crystalline structures and suggested a correlation between π delocalization in these compounds and their antimicrobial and antioxidant activities. This insight may contribute to the development of new drugs with improved efficacy against microbial infections and oxidative stress (Radulović et al., 2011).
Synthesis and Antibacterial Evaluation
Further research on thiazole and naphthalene derivatives, closely related to the compound , has led to the synthesis of heterocyclic compounds with significant antibacterial activity against various bacterial strains. These studies underline the potential of such compounds in developing new antibacterial agents, which could be crucial in the fight against drug-resistant bacteria (Patel et al., 2015).
Luminescent Properties and Sensing Applications
Another interesting application area for naphthalene-based compounds is in the field of luminescence for sensing purposes. Coordination polymers made from similar compounds have shown high luminescence, which can be utilized in detecting nitro aromatics and metal ions in solutions. This property is highly beneficial for environmental monitoring and the detection of hazardous substances (Das et al., 2018).
Organic Light Emitting Diodes (OLEDs)
Organotin compounds derived from Schiff bases related to (Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile have been studied for their application in organic light-emitting diodes (OLEDs). These studies contribute to the development of new materials for electronic and optoelectronic devices, showcasing the versatility of naphthalene-based compounds in technological applications (García-López et al., 2014).
Photophysical Properties for Photonic Applications
The study of pyrazoline derivatives, which share structural similarities with the compound of interest, has revealed their potential in photonic applications due to their dynamic photoinduced birefringence. These findings open new avenues for using such compounds in the fabrication of optical switches and other photonic devices (Szukalski et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-3-(naphthalen-1-ylamino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2S/c23-12-17(13-24-20-7-3-5-15-4-1-2-6-19(15)20)22-25-21(14-29-22)16-8-10-18(11-9-16)26(27)28/h1-11,13-14,24H/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZGCMDJQUVDX-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(naphthalen-1-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol](/img/structure/B2499928.png)

![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)